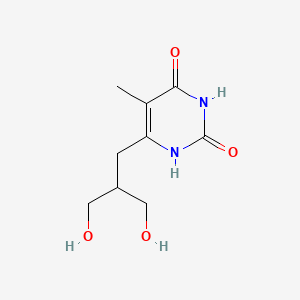
6-(Dihydroxy-isobutyl)-thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,3-dihydroxyisobutyl)thymine is a pyrimidone that is thymine in which the hydrogen at position 6 is substituted by a 1,3-dihydroxyisobutyl group. It derives from a thymine.
科学的研究の応用
Oxidative DNA Damage and Repair
5,6-Dihydroxy-5,6-dihydrothymine (thymine glycol), a form of oxidized thymine, is a critical marker in studying DNA damage and repair mechanisms. Thymine glycol is produced in DNA due to reactions with oxidizing agents and the effects of ionizing and near-ultraviolet radiation. Its identification in oxidized DNA has been crucial for understanding the impact of oxidative stress on DNA and the mechanisms by which cells repair such damage (Frenkel, Goldstein, Duker, & Teebor, 1981).
Radiation-Induced DNA Alterations
Research involving thymine glycol has shed light on the alterations of DNA structure following exposure to ionizing radiation. By examining the formation of thymine glycol in DNA subjected to chemical oxidants and gamma radiation, scientists have been able to elucidate the nature of DNA damage under these conditions, providing insights into the biological effects of radiation (Frenkel, Goldstein, & Teebor, 1981).
Photoreactivity of Thymine
The study of thymine-thymine adducts, derived from thymine irradiated with ultraviolet light, has been important in understanding the photoreactivity of DNA bases. These adducts are closely related to other compounds formed in irradiated DNA, highlighting the common photoreactions between pyrimidine bases and their significance in the photochemistry and photobiology of nucleic acids (Varghese & Wang, 1968).
Impact on DNA Structure and Stability
Research on the isomers of thymine glycols has provided insights into their influence on DNA structure and stability. Isolation of these isomers has allowed for a better understanding of how specific modifications to thymine, such as oxidation, can impact the overall integrity and function of DNA molecules (Wang, 2002).
Mutagenesis and Molecular Modeling
Thymine glycol has been a focal point in studies on mutagenesis, particularly in understanding how specific DNA lesions induced by oxidation and ionizing radiation lead to mutations. Molecular modeling and in vivo experiments involving thymine glycol have provided insights into the mutational specificity and the structural perturbations caused by these lesions (Basu, Loechler, Leadon, & Essigmann, 1989).
Radiation-Induced Thymine Damage in Microorganisms
The investigation of thymine damage in microorganisms like Micrococcus radiodurans following gamma irradiation has been instrumental in understanding DNA repair mechanisms. Studies have explored the formation and repair of thymine base damage, contributing to the broader knowledge of cellular responses to DNA damage (Hariharan & Cerutti, 1972).
Pyrimidine Catabolism in Plants
Research on pyrimidine catabolism in plants, such as rape seedlings, has included the study of thymine derivatives like dihydrothymine. This research contributes to our understanding of nucleotide metabolism in plant systems (Tsai & Axelrod, 1965).
特性
製品名 |
6-(Dihydroxy-isobutyl)-thymine |
|---|---|
分子式 |
C9H14N2O4 |
分子量 |
214.22 g/mol |
IUPAC名 |
6-[3-hydroxy-2-(hydroxymethyl)propyl]-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4/c1-5-7(2-6(3-12)4-13)10-9(15)11-8(5)14/h6,12-13H,2-4H2,1H3,(H2,10,11,14,15) |
InChIキー |
CLCPDSJUXHDRGX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=O)NC1=O)CC(CO)CO |
同義語 |
5,5'-dihydroxy-4,4'-bitryptamine DHBT |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



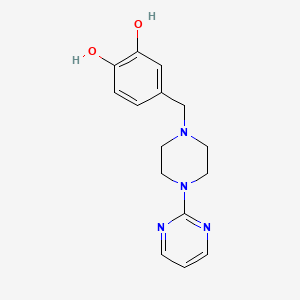
![N-[1-[[1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanamide](/img/structure/B1201853.png)
![1-(2-{2-[Bis(2-chloroethyl)amino]ethoxy}-5-nitrophenyl)butan-1-one](/img/structure/B1201854.png)
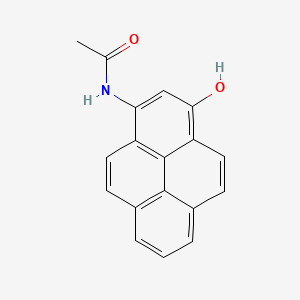
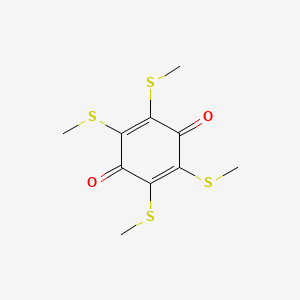
![2-[(4-Bromobenzyl)oxy]acetic acid](/img/structure/B1201861.png)
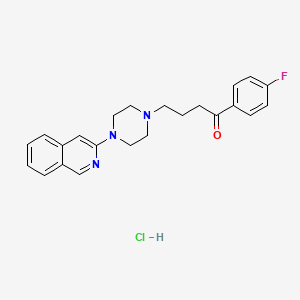
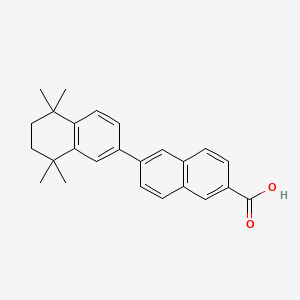
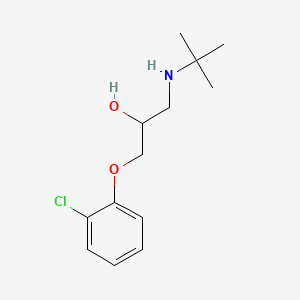
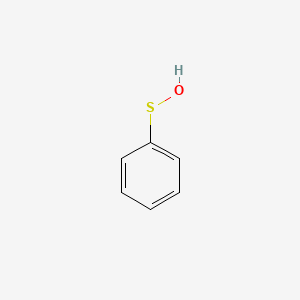
![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-](/img/structure/B1201871.png)
![methyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B1201872.png)
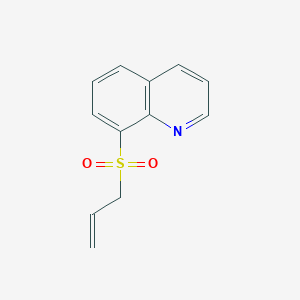
![1,7-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1201874.png)